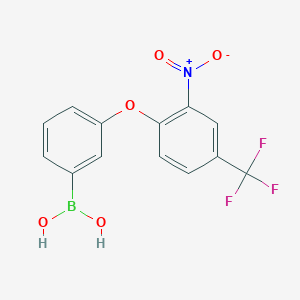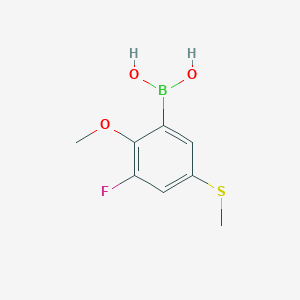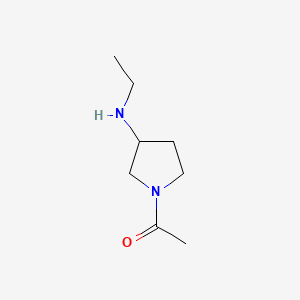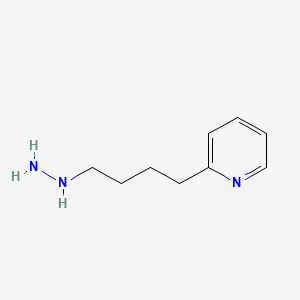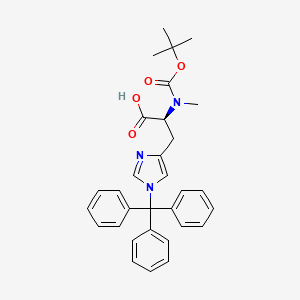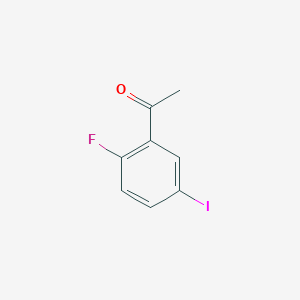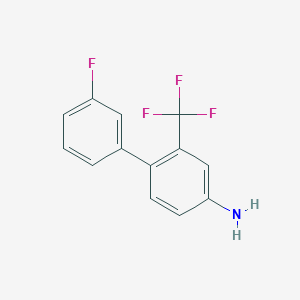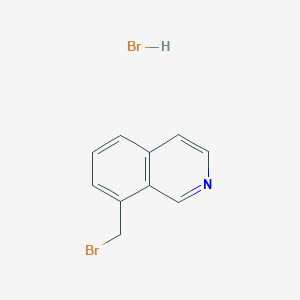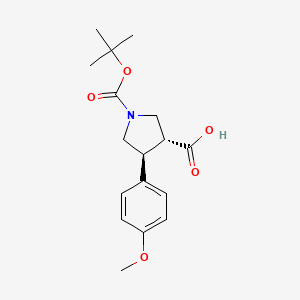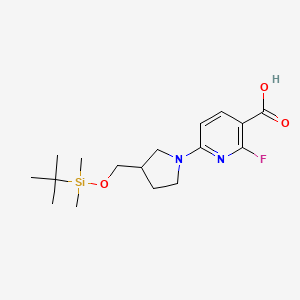
6-(3-((叔丁基二甲基甲硅烷基)甲氧基)-吡咯烷-1-基)-2-氟烟酸
描述
The compound is a nicotinic acid derivative with a pyrrolidine ring and a tert-butyldimethylsilyloxy group. Nicotinic acid, also known as niacin, is a form of vitamin B3 found in food and used as a dietary supplement and medication . Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis . The tert-butyldimethylsilyloxy group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure would be based on the nicotinic acid molecule, with the pyrrolidine ring and tert-butyldimethylsilyloxy group attached at specific positions . The exact structure would depend on the locations of these attachments.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and position of the pyrrolidine ring and tert-butyldimethylsilyloxy group .科学研究应用
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for constructing complex molecular structures. Its tert-butyldimethylsilyloxy group acts as a protective group for alcohols and phenols, which can be selectively deprotected under mild acidic or fluoride ion conditions . This feature is particularly useful in multi-step synthetic routes where selective deprotection is required.
Medicinal Chemistry
The fluoronicotinic acid moiety of the compound is of great interest in medicinal chemistry. Fluorine atoms are often incorporated into bioactive molecules to enhance their metabolic stability and to modulate their binding affinity towards biological targets. This compound could be used to synthesize fluorinated analogs of therapeutic agents, potentially leading to drugs with improved pharmacokinetic properties .
Material Science
In the field of material science, the pyrrolidinyl group within the compound’s structure can be utilized to create polymers with unique properties. The nitrogen in the pyrrolidine ring can act as a coordination site for metal ions, leading to the formation of metallopolymers with potential applications in catalysis or as materials with novel electronic properties .
Agricultural Chemistry
The tert-butyldimethylsilyloxy group is also useful in agricultural chemistry for the synthesis of crop protection agents. It can be used to modify the physicochemical properties of agrochemicals, improving their stability against hydrolytic degradation and enhancing their lipophilicity for better plant uptake .
Analytical Chemistry
In analytical chemistry, silylation is a common derivatization technique used to increase the volatility of compounds for gas chromatography analysis. The tert-butyldimethylsilyloxy group in this compound can be employed to silylate various analytes, making it a valuable reagent in the preparation of samples for GC-MS analysis .
Bioconjugation
The compound’s reactive sites make it suitable for bioconjugation applications. It can be used to attach fluorophores, drugs, or other molecules to biomolecules like proteins or antibodies. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .
Nanotechnology
In nanotechnology, the compound can be used to modify the surface of nanoparticles. The silyloxy group can form a self-assembled monolayer on silica or other surfaces, providing a platform for further functionalization with various chemical groups or biomolecules .
Environmental Chemistry
Lastly, in environmental chemistry, the compound’s ability to form stable complexes with metals can be exploited for the removal of heavy metals from wastewater. The pyrrolidinyl group can chelate metal ions, facilitating their extraction and recovery from contaminated sources .
作用机制
未来方向
属性
IUPAC Name |
6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O3Si/c1-17(2,3)24(4,5)23-11-12-8-9-20(10-12)14-7-6-13(16(21)22)15(18)19-14/h6-7,12H,8-11H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUCDNWBSUCSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673617 | |
| Record name | 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228666-21-4 | |
| Record name | 6-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-2-fluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate](/img/structure/B1440322.png)
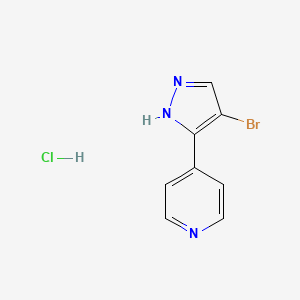
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine](/img/structure/B1440324.png)
